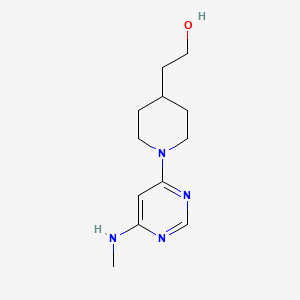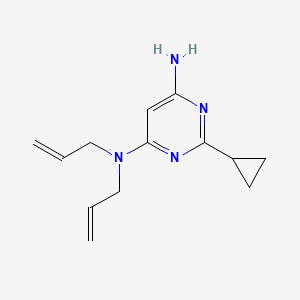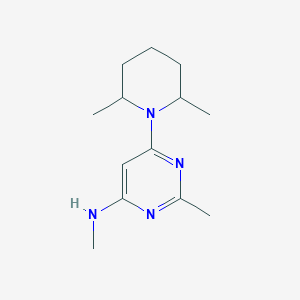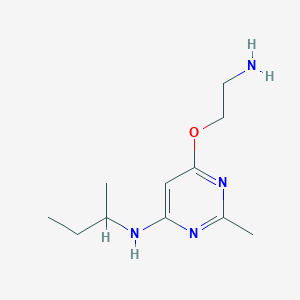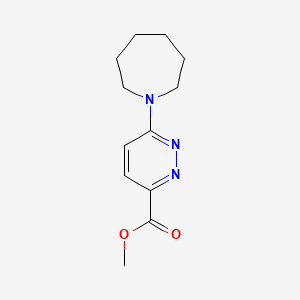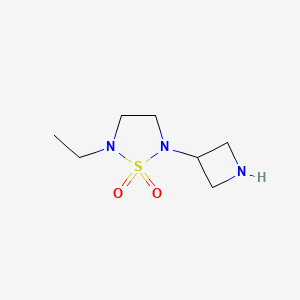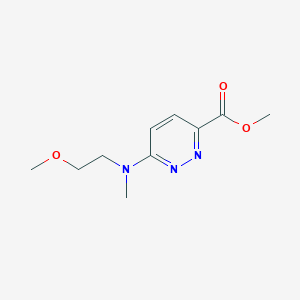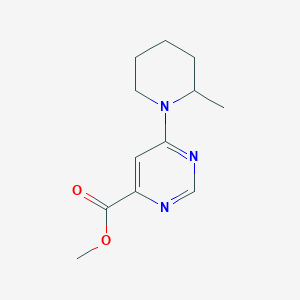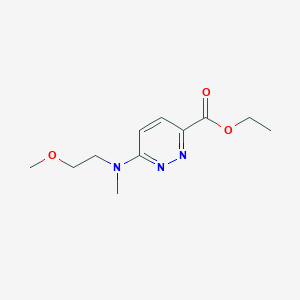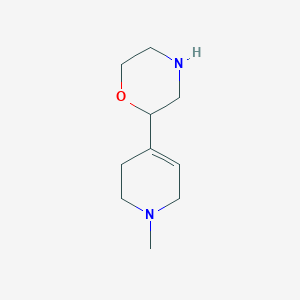
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Development and Agonistic Activity
The compound 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is structurally related to 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, which have been studied for their agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). Structural-activity relationship (SAR) studies highlighted the importance of the substituent's steric bulkiness on the 1H-pyrazolo-[3,4-b]pyridine ring and the positioning of the hydrophobic tail for hPPARα agonistic activity. These findings could be relevant for the development of compounds targeting metabolic disorders through the modulation of hPPARα (Miyachi et al., 2019).
Antidiabetic and Antihyperglycemic Agents
Another area of research involving similar pyrazole derivatives is their potential as antidiabetic and antihyperglycemic agents. Compounds with the trifluoromethyl group at the C5 position on pyrazol-3-one have shown potent antihyperglycemic effects in diabetic mouse models. The structural modification at the C4 position, combined with the trifluoromethyl group, has been linked to a significant reduction in plasma glucose levels. This suggests that pyrazole derivatives could represent a new class of antihyperglycemic agents, potentially acting through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Analgesic and Anti-Inflammatory Properties
Pyrazole derivatives, especially those incorporating a 5-trifluoromethyl group, have been evaluated for their analgesic and anti-inflammatory properties. Compounds synthesized from the cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones have shown significant activity in reducing pain-related behavior and carrageenan-induced paw edema in mice models. This suggests their potential application in developing new analgesic and anti-inflammatory agents, which could be particularly useful in conditions where traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are contraindicated or less effective (Sauzem et al., 2008).
Antipyretic Effects
Research into pyrazoline derivatives, including those with structural similarities to 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, has shown promising antipyretic effects. Novel pyrazolines with specific substitutions have been effective in reducing body temperature and reversing fever induced by endotoxins in mice models. This indicates the potential utility of such compounds in the development of new antipyretic medications, which could offer alternatives to existing therapies with different mechanisms of action or improved safety profiles (Souza et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(9(16)17)15(14-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQIIVXPYXFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



